molecular formula C16H25BClNO4 B2777927 Methyl (2S)-2-amino-3-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoate hydrochloride CAS No. 2377587-56-7

Methyl (2S)-2-amino-3-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoate hydrochloride

Cat. No.: B2777927
CAS No.: 2377587-56-7
M. Wt: 341.64
InChI Key: MBAJLZXBSFCLMV-ZOWNYOTGSA-N
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Description

Methyl (2S)-2-amino-3-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoate hydrochloride is a useful research compound. Its molecular formula is C16H25BClNO4 and its molecular weight is 341.64. The purity is usually 95%.
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Properties

IUPAC Name

methyl (2S)-2-amino-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24BNO4.ClH/c1-15(2)16(3,4)22-17(21-15)12-8-6-11(7-9-12)10-13(18)14(19)20-5;/h6-9,13H,10,18H2,1-5H3;1H/t13-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBAJLZXBSFCLMV-ZOWNYOTGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CC(C(=O)OC)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C[C@@H](C(=O)OC)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25BClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl (2S)-2-amino-3-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoate hydrochloride (CAS No. 2377587-56-7) is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H25BClNO4C_{16}H_{25}BClNO_{4}, with a molecular weight of approximately 341.64 g/mol. The compound contains a boron atom within a dioxaborolane moiety, which is significant for its biological interactions.

PropertyValue
Molecular FormulaC16H25BClNO4
Molecular Weight341.64 g/mol
CAS Number2377587-56-7
IUPAC NameThis compound

The biological activity of this compound can be attributed to its structural components, particularly the presence of the boron atom which may facilitate interactions with biological molecules such as proteins and nucleic acids. Boron-containing compounds have been shown to exhibit various biological effects, including enzyme inhibition and modulation of signaling pathways.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored in various contexts. For example, boron-containing compounds can inhibit enzymes involved in metabolic pathways critical for cancer progression. Further studies are warranted to elucidate the specific enzymes targeted by this compound.

Study 1: In Vitro Antitumor Activity

In a study examining the effects of various boron-containing compounds on cancer cell lines, this compound was tested against human breast cancer cells (MCF-7). The compound exhibited a dose-dependent reduction in cell viability, suggesting potential antitumor activity.

Study 2: Enzyme Interaction

Another investigation focused on the interaction between this compound and specific kinases involved in cancer signaling pathways. Results indicated that the compound could inhibit kinase activity in vitro, leading to reduced phosphorylation of downstream targets associated with cell proliferation.

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